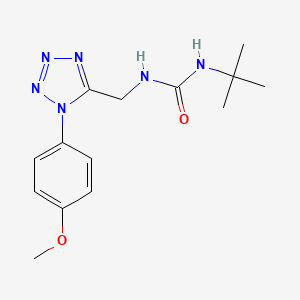
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies. TAK-659 has been studied extensively for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell receptor signaling and the induction of apoptosis in B cells.
Biochemical and Physiological Effects
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to effectively inhibit BTK activity in vitro and in vivo, leading to the suppression of B cell receptor signaling and the induction of apoptosis in B cells. 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to enhance the activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one limitation is its potential for off-target effects, which may lead to unwanted side effects.
Direcciones Futuras
For research on 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea include the development of more potent and selective BTK inhibitors and the investigation of combination therapies with other chemotherapeutic agents.
Métodos De Síntesis
The synthesis of 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps, including the reaction of tert-butyl isocyanate with 4-methoxyphenylhydrazine to form tert-butyl carbamate, followed by the reaction of the resulting compound with tetrazole-5-carboxaldehyde to form the tetrazole ring. The final step involves the reaction of the tetrazole compound with Boc-protected amine to form 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
Aplicaciones Científicas De Investigación
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential as a therapeutic agent in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Studies have shown that 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a potent inhibitor of BTK and can induce apoptosis in B cells. 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to enhance the activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
1-tert-butyl-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-14(2,3)16-13(21)15-9-12-17-18-19-20(12)10-5-7-11(22-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKPPWUGPSUGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)
![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)

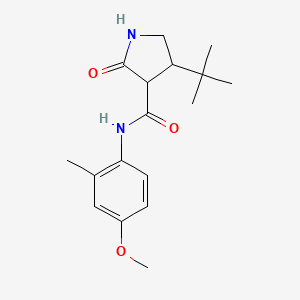
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950890.png)

![ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate](/img/structure/B2950893.png)
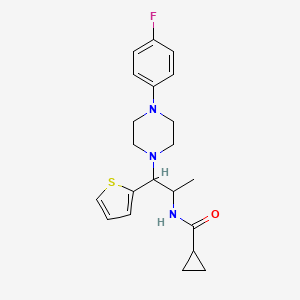
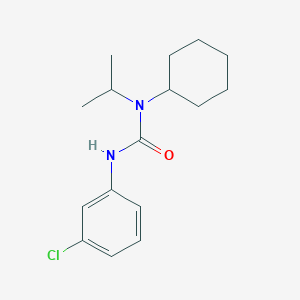
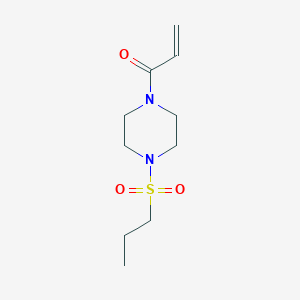
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
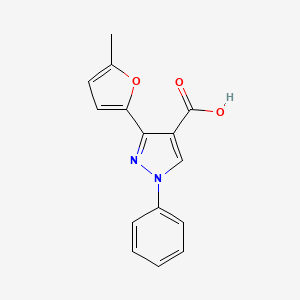
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)